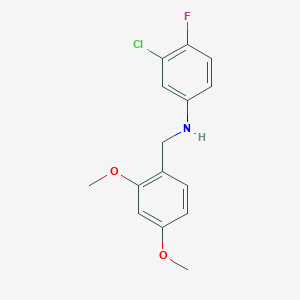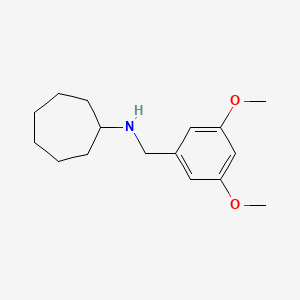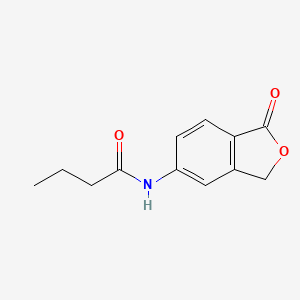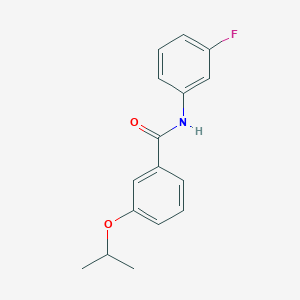
N-(3-fluorophenyl)-3-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-3-isopropoxybenzamide, also known as Fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and public health. It was first introduced in 1996 and has since become one of the most popular insecticides due to its effectiveness against a wide range of pests and low toxicity to mammals.
作用机制
N-(3-fluorophenyl)-3-isopropoxybenzamide acts on the nervous system of insects by blocking the function of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the transmission of nerve impulses. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3-isopropoxybenzamide has been shown to have low toxicity to mammals, but it can have adverse effects on non-target organisms, including fish, birds, and bees. N-(3-fluorophenyl)-3-isopropoxybenzamide can accumulate in the tissues of these organisms, leading to various physiological and biochemical effects, including:
1. Disruption of the nervous system: N-(3-fluorophenyl)-3-isopropoxybenzamide can cause hyperexcitation of the nervous system, leading to convulsions and paralysis.
2. Alteration of enzyme activity: N-(3-fluorophenyl)-3-isopropoxybenzamide can inhibit the activity of various enzymes, leading to disruption of metabolic processes.
3. Reproductive effects: N-(3-fluorophenyl)-3-isopropoxybenzamide can affect the reproductive system of organisms, leading to reduced fertility and reproductive success.
实验室实验的优点和局限性
N-(3-fluorophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, including its broad-spectrum activity and low toxicity to mammals. However, there are also limitations to its use, including its potential impact on non-target organisms and the need for careful handling and disposal.
未来方向
There are several future directions for research on N-(3-fluorophenyl)-3-isopropoxybenzamide, including:
1. Development of safer alternatives: There is a need for the development of safer alternatives to N-(3-fluorophenyl)-3-isopropoxybenzamide that have lower impact on non-target organisms.
2. Study of long-term effects: There is a need for long-term studies on the impact of N-(3-fluorophenyl)-3-isopropoxybenzamide on non-target organisms and the environment.
3. Investigation of potential therapeutic uses: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its potential use as a therapeutic agent for various diseases, and further research is needed in this area.
Conclusion
N-(3-fluorophenyl)-3-isopropoxybenzamide is a widely used insecticide that has been extensively studied for its insecticidal properties and impact on non-target organisms. Its mechanism of action involves blocking the function of the GABA receptor, leading to hyperexcitation of the nervous system and paralysis of the insect. While N-(3-fluorophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, there are also limitations to its use, including its potential impact on non-target organisms. Future research should focus on the development of safer alternatives and long-term studies on the impact of N-(3-fluorophenyl)-3-isopropoxybenzamide on the environment.
合成方法
N-(3-fluorophenyl)-3-isopropoxybenzamide is synthesized through a multi-step process that involves the reaction of 4-cyano-3-trifluoromethylphenyl isocyanate with 3-isopropoxyaniline. The resulting product is then reacted with hydrochloric acid to yield N-(3-fluorophenyl)-3-isopropoxybenzamide. The synthesis method has been optimized to increase the yield and purity of the product, making it suitable for commercial production.
科学研究应用
N-(3-fluorophenyl)-3-isopropoxybenzamide has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used in various scientific research applications, including:
1. Pest control: N-(3-fluorophenyl)-3-isopropoxybenzamide has been used to control a wide range of pests, including termites, ants, cockroaches, fleas, ticks, and mosquitoes.
2. Environmental toxicology: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its impact on non-target organisms, including fish, birds, and bees.
3. Pharmacology: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its potential use as a therapeutic agent for various diseases, including epilepsy and anxiety disorders.
属性
IUPAC Name |
N-(3-fluorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAFHXGKDTHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-(propan-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




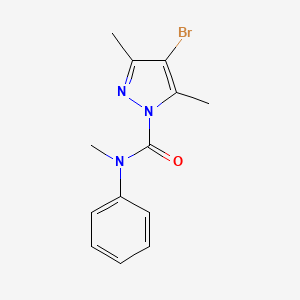
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)

